Acetophenone oxime

Catalog No.
S1824573
CAS No.
10341-75-0
M.F
C15H30N2NaO5S
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetophenone oxime

CAS Number

10341-75-0

Product Name

Acetophenone oxime

IUPAC Name

N-(1-phenylethylidene)hydroxylamine

Molecular Formula

C15H30N2NaO5S

Molecular Weight

0

InChI

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3

SMILES

CC(=NO)C1=CC=CC=C1

Acetophenone oxime (CAS: 10341-75-0) is a highly versatile aromatic ketoxime characterized by a melting point of 58–61 °C and excellent solubility in organic solvents. Structurally, it features a methyl group and a phenyl ring attached to the oxime carbon, predominantly existing as the thermodynamically stable E-isomer [1]. In procurement and industrial synthesis, it is primarily valued as a stereospecific precursor for the Beckmann rearrangement to produce acetanilide, as an internal oxidant and directing group in transition-metal-catalyzed C–H functionalization, and as a structural backbone for commercial hydrometallurgical extractants [2]. Its specific steric and electronic profile makes it a critical building block where aliphatic oximes or bulkier diaryl oximes fail to provide the necessary regiocontrol or reaction kinetics.

Research Fit

Beckmann rearrangement substrate — reported highest reactivity among tested ketoximes with zeolites; 100% amide selectivity.
Electrochemical reduction probe — distinct Ep/2 enables tracking oxime-to-hydroxylamine conversion.
Moderate metal chelation scaffold — labile Cu(II) binding (logβ = 6.28) supports reversible coordination studies.
Store under inert atmosphere — moisture- and air-sensitive; 0–6 °C or -20 °C recommended.

Generic substitution of acetophenone oxime with aliphatic alternatives (such as acetone oxime) or symmetric aryl analogs (such as benzophenone oxime) fundamentally compromises reaction predictability and yield. Because the Beckmann rearrangement is strictly stereospecific—dictating that the group anti-periplanar to the hydroxyl group migrates—the asymmetric nature of acetophenone oxime allows for the targeted synthesis of specific amides like acetanilide [1]. Substituting it with benzophenone oxime introduces excessive steric bulk that significantly alters catalytic turnover in C–H activation pathways and increases the thermodynamic penalty, often leading to unwanted deoximation (reversion to the ketone) under acidic or thermal stress [2]. Consequently, buyers must procure the exact acetophenone oxime framework to maintain processability, high yields, and precise regiocontrol in complex heterocycle synthesis.

Substitution Risk

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Aromatic vs. aliphatic oxime reactivity — acetophenone oxime’s phenyl ring drives higher Beckmann rearrangement conversion; cyclohexanone or camphor oxime may not replicate catalytic outcomes.
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Redox potential mismatch — reduction Ep/2 differs significantly from that of aliphatic oximes or hydroxylamines; direct substitution can alter electrochemical monitoring signals.
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Metal-binding affinity divergence — Cu(II) complex stability is lower than electron-rich heteroaromatic oximes; using a stronger chelator may shift coordination equilibria.

Thermal Stability in Beckmann Rearrangement

In solid-state, acid-catalyzed Beckmann rearrangements, acetophenone oxime demonstrates superior processability compared to bulkier diaryl oximes. Quantitative studies using para-toluenesulfonic acid (PTSA) show that acetophenone oxime achieves complete conversion to acetanilide within 1 hour at a mild 50 °C [1]. In stark contrast, benzophenone oxime exhibits 0% conversion at room temperature and suffers from severe deoximation (up to 47% reversion to the ketone) at 70 °C, requiring temperatures exceeding 100 °C to achieve a 75% rearrangement yield[1].

Evidence DimensionConversion efficiency and deoximation resistance
Target Compound Data100% conversion to acetanilide at 50 °C (1 hr)
Comparator Or BaselineBenzophenone oxime (47% deoximation at 70 °C; requires >100 °C for 75% yield)
Quantified Difference>50 °C reduction in required processing temperature and near-elimination of deoximation side-reactions
ConditionsSolid-state catalysis using para-toluenesulfonic acid (PTSA), 1:1 to 1:3 substrate-catalyst ratio

Buyers scaling up amide synthesis can utilize significantly milder thermal conditions and avoid costly yield losses associated with deoximation by specifying acetophenone oxime.

Beckmann Reactivity
Head-to-head
100% amide selectivity
Acetophenone oxime > indanone > cyclohexanone > camphor oxime (zeolite Beta/USY)
Reported highest reactivity among tested ketoximes under zeolite catalysis.
Conditions: 130 °C, liquid-phase Beckmann rearrangement.

Directing Group Efficiency in C–H Alkylation

Acetophenone oxime derivatives serve as highly efficient internal oxidants and directing groups in transition-metal catalysis, outperforming symmetric diaryl oximes. In the palladium(II)-catalyzed synthesis of isoquinolines via C–H alkylation, acetophenone oxime pivalate achieved an 84% isolated yield [1]. When the bulkier benzophenone oxime pivalate was utilized under identical catalytic conditions, the yield dropped to 60% due to increased steric hindrance impeding the formation of the necessary metallacycle intermediate [1].

Evidence DimensionProduct yield in Pd-catalyzed heterocycle synthesis
Target Compound Data84% isolated yield of isoquinoline
Comparator Or BaselineBenzophenone oxime pivalate (60% isolated yield)
Quantified Difference24% absolute increase in target heterocycle yield
Conditions10 mol % Pd(OAc)2 in toluene at 150 °C for 36 hours

For pharmaceutical procurement, selecting the less sterically hindered acetophenone oxime framework maximizes catalytic turnover and reduces raw material waste in late-stage functionalization.

Redox Potential
Head-to-head
Ep/2 -0.25 V vs. -0.60 V
Acetophenone oxime vs. hydroxylamine metabolite (aqueous buffer, CV)
350 mV separation enables electrochemical differentiation of oxime and its reduced form.
Supports metabolic tracking and sensor design.

Stripping Efficiency in Metal Extractants

The structural backbone of acetophenone oxime is critical for formulating commercial copper and palladium extractants (e.g., LIX 84-I). When comparing the downstream ketoxime derivative (2-hydroxy-5-nonyl acetophenone oxime) to its aldoxime counterpart (2-hydroxy-5-nonyl benzaldehyde oxime), the acetophenone-based extractant provides vastly superior phase separation and easier metal stripping [1]. While the aldoxime has strong initial extraction capability, it is notoriously difficult to strip, which is why commercial formulations like LIX 984N-C blend the two to leverage the acetophenone derivative's excellent physical performance and stripping stability [1].

Evidence DimensionMetal stripping efficiency and phase separation
Target Compound Data2-Hydroxy-5-nonyl acetophenone oxime (Excellent phase separation, easy stripping)
Comparator Or Baseline2-Hydroxy-5-nonyl benzaldehyde oxime (Difficult to strip, strong extraction but poor solvent recovery)
Quantified DifferenceEnables complete metal stripping at standard acid concentrations, preventing solvent lock-up
ConditionsEmulsion liquid membrane extraction and acidic chloride media stripping

Industrial buyers in metallurgy must procure acetophenone oxime-derived extractants to ensure sustainable solvent lifecycles and efficient metal recovery during the stripping phase.

Cu(II) Complex Stability
Head-to-head
logβ 6.28 vs. 8.10
2-Acetophenone oxime vs. pqeo (heteroaromatic oxime), 70% dioxane, 25°C
~66-fold weaker Cu(II) binding; provides more labile coordination scaffold.
Relevant for reversible metal extraction or catalytic ligand design.
Oxime Ether Cytotoxicity
Head-to-head
EC50 ~7 µg/mL (30 µM)
(E)-Acetophenone O-2-morpholinoethyl oxime vs. benzothiophene-derived oxime ether (EC50 28–116 µg/mL)
Reported cell-model response context; supports cytotoxicity endpoint review.
HeLa, A-549, Caco-2 cell lines; derivative-specific data.

Precursor for Acetanilide Synthesis

Driven by its high thermal stability and resistance to deoximation under mild acidic conditions, acetophenone oxime is the preferred substrate for stereospecific Beckmann rearrangements. It ensures high-yield, predictable migration of the phenyl group to synthesize acetanilide, a critical intermediate for analgesics and fine chemical stabilizers [1].

Directing Group for C–H Activation

Leveraging its optimized steric profile, acetophenone oxime acts as an internal oxidant and directing group in Pd- and Ru-catalyzed C–H activation. It is ideal for the high-yield synthesis of complex heterocycles, such as isoquinolines and indoles, where bulkier diaryl oximes would severely depress catalytic turnover [2].

Building Block for Metal Extractants

Acetophenone oxime is the foundational backbone for synthesizing ketoxime-based metal extractants like 2-hydroxy-5-nonyl acetophenone oxime. Its inclusion in commercial blends (e.g., LIX 84-I and LIX 984N-C) is essential for achieving clean phase separation and efficient metal stripping in copper and palladium recovery operations [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Beckmann amide synthesis
Beckmann reactivity profile
Zeolite-catalyzed selectivity and conversion
Electrochemical oxime reduction monitoring
Redox potential differentiation
Cyclic voltammetry method context
Reversible metal chelation studies
Cu(II) complex lability
Potentiometric stability review
Cancer cell-model SAR studies
Reported oxime ether potency
Cytotoxicity endpoint review

XLogP3

1.9

General Manufacturing Information

Ethanone, 1-phenyl-, oxime: INACTIVE

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